molecular formula C30H19ClO2 B14016687 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol CAS No. 80034-04-4

2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol

Cat. No.: B14016687
CAS No.: 80034-04-4
M. Wt: 446.9 g/mol
InChI Key: ACQCHYBFLNPFGB-UHFFFAOYSA-N
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Description

2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chloro and phenylethynyl groups attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps of organic reactions. One common method includes the use of anthracene as the starting material, which undergoes a series of reactions such as halogenation, alkynylation, and hydroxylation to introduce the chloro, phenylethynyl, and hydroxyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted anthracene derivatives .

Scientific Research Applications

2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful in various imaging and detection applications. The molecular targets and pathways involved include interactions with specific biomolecules that can enhance or quench its fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both chloro and hydroxyl groups, which can significantly alter its chemical reactivity and fluorescence properties compared to its analogs. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .

Properties

CAS No.

80034-04-4

Molecular Formula

C30H19ClO2

Molecular Weight

446.9 g/mol

IUPAC Name

2-chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol

InChI

InChI=1S/C30H19ClO2/c31-24-15-16-27-28(21-24)30(33,20-18-23-11-5-2-6-12-23)26-14-8-7-13-25(26)29(27,32)19-17-22-9-3-1-4-10-22/h1-16,21,32-33H

InChI Key

ACQCHYBFLNPFGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2(C3=C(C=C(C=C3)Cl)C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O

Origin of Product

United States

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